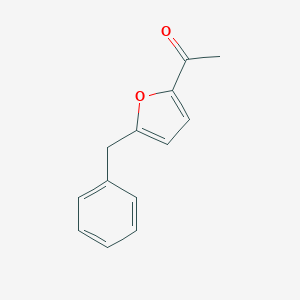

1-(5-Benzyl-2-furyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100396-88-1 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(5-benzylfuran-2-yl)ethanone |

InChI |

InChI=1S/C13H12O2/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

BQKRHTUFOKREDU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(O1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=CC=C(O1)CC2=CC=CC=C2 |

Synonyms |

1-(5-BENZYL-2-FURYL)ETHANONE |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Benzyl 2 Furyl Ethanone and Analogous Furanones

Direct Synthetic Routes to the 1-(5-Benzyl-2-furyl)ethanone Core

Direct synthetic approaches are often favored for their efficiency. These methods typically involve either the acylation of a benzylated furan (B31954) or the benzylation of an acetylated furan.

Acylation Strategies on Benzylated Furan Derivatives

One primary strategy involves the Friedel-Crafts acylation of 2-benzylfuran (B12535769). This electrophilic aromatic substitution introduces an acetyl group onto the furan ring. The reaction is typically carried out using an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst. byjus.com However, classical Friedel-Crafts conditions using catalysts like aluminum chloride can be problematic for the sensitive furan ring, often leading to polymerization or low yields. benthamdirect.comstackexchange.com

Milder catalysts and conditions have been developed to circumvent these issues. For instance, using boron trifluoride or its complexes can lead to better outcomes in furan acylation. stackexchange.comgoogle.com Heterogeneous catalysts, such as the combination of aluminum dodecatungstophosphate (AlPW12O40) and Mg(OH)2, have also been employed for the acylation of furan with free carboxylic acids, offering good to excellent yields under milder conditions. benthamdirect.com Another approach involves the use of trifluoroacetic anhydride (TFAA) as a mediator for the acylation of furan derivatives with carboxylic acids, which avoids the need for a Lewis acid catalyst. arkat-usa.org

The regioselectivity of the acylation is directed by the existing benzyl (B1604629) group, favoring substitution at the C5 position.

Introduction of the Benzyl Moiety onto Acetylfuran Scaffolds

An alternative and widely explored strategy is to introduce the benzyl group onto a pre-existing 2-acetylfuran (B1664036) scaffold. This can be achieved through several established chemical reactions.

The Friedel-Crafts alkylation reaction can be used to introduce a benzyl group onto the 2-acetylfuran ring. byjus.comlibretexts.org This reaction involves treating 2-acetylfuran with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. libretexts.orgwikipedia.org The acetyl group at the C2 position deactivates the furan ring towards electrophilic substitution, but the reaction can still proceed, typically directing the incoming benzyl group to the C5 position. A one-pot synthesis of an intermediate for an HIV integrase inhibitor utilized the Friedel-Crafts alkylation of 2-acetylfuran with 4-fluorobenzyl chloride using zinc chloride as a catalyst. wikipedia.org

A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, where more than one benzyl group is added to the furan ring. libretexts.org Careful control of reaction conditions and stoichiometry is necessary to favor mono-alkylation.

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of a halide with an organoboron species, catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve coupling a 5-halo-2-acetylfuran (e.g., 5-bromo-2-acetylfuran) with benzylboronic acid or a derivative. libretexts.orgnih.gov The reaction is performed in the presence of a base and a palladium catalyst with appropriate ligands. libretexts.orgnih.gov The Suzuki-Miyaura reaction is known for its high tolerance of various functional groups, making it a robust choice. wikipedia.org

The Heck reaction provides another avenue, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. thermofisher.comorganic-chemistry.org To form the desired product, a 5-halo-2-acetylfuran could be coupled with styrene, followed by reduction of the resulting styryl double bond. The Heck reaction is notable for its stereoselectivity and functional group tolerance. thermofisher.comorganic-chemistry.org Modifications to the classic Heck reaction have expanded its scope and efficiency. nih.govrsc.org

| Cross-Coupling Reaction | Typical Reactants | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | 5-Halo-2-acetylfuran + Benzylboronic acid | Pd catalyst, Base | High functional group tolerance, readily available boronic acids. wikipedia.orglibretexts.org |

| Heck | 5-Halo-2-acetylfuran + Styrene | Pd catalyst, Base | Forms a C-C double bond which requires subsequent reduction. thermofisher.comorganic-chemistry.org |

The Meerwein arylation is a copper-catalyzed reaction that involves the arylation of an activated double bond with a diazonium salt. researchgate.net In this context, 2-acetylfuran can be arylated at the C5 position using a benzenediazonium (B1195382) salt. chemicalpapers.comchempap.org The reaction of 2-acetylfuran with arenediazonium chlorides under Meerwein conditions has been shown to produce 5-aryl-2-acetylfurans. researchgate.netscispace.com This method offers a classical approach to installing the aryl (in this case, benzyl) moiety. chemicalpapers.comchempap.org

Metal-Catalyzed Cross-Coupling Reactions at the C5-Position of Acetylfuran Derivatives (e.g., Suzuki-Miyaura, Heck)

Multi-Step Synthetic Pathways Incorporating Furan, Ethanone (B97240), and Benzyl Functionalities

In cases where direct methods are not feasible or lead to low yields, multi-step syntheses provide greater flexibility. These pathways construct the 2,5-disubstituted furan core from simpler, acyclic precursors.

One such approach involves the cyclization of appropriately substituted dicarbonyl compounds, a strategy known as the Paal-Knorr furan synthesis. For this compound, this would require a 1,4-dicarbonyl compound that already contains the necessary benzyl and acetyl functionalities.

An efficient two-step sequence for synthesizing 2,5-disubstituted furans starts from functionalized nitroalkanes and α-oxoaldehydes. rsc.org The process involves a nitroaldol reaction followed by an acid-catalyzed cyclization of the resulting nitroalkanol. rsc.org Other methods include the reaction of aryl oxiranediesters with γ-hydroxyenones catalyzed by Sc(OTf)3, which yields 2,5-disubstituted furans. nih.gov

Sequential Functionalization of Furan Precursors

The synthesis of this compound can be achieved through the sequential functionalization of furan. This step-by-step approach allows for the controlled introduction of substituents onto the furan ring. A common strategy involves an initial Friedel-Crafts acylation of a furan precursor, followed by the introduction of the benzyl group.

One of the primary methods for acylating furans is the Friedel-Crafts reaction. nih.gov However, furan's sensitivity and tendency to polymerize under classic Friedel-Crafts conditions can lead to low yields or complete reaction failure. benthamdirect.com To overcome these challenges, milder and more selective catalytic systems have been developed.

A notable example of sequential functionalization involves the acylation of 2-substituted furans, which typically directs the incoming acyl group to the 5-position due to steric and electronic factors. For instance, 2-methylfuran (B129897) can be acylated at the 5-position, followed by further modifications to introduce the benzyl group. researchgate.net

Strategies Involving Pre-formed Benzyl-Substituted Intermediates (e.g., via 1-(5-Bromo-2-furyl)ethanone)

An alternative and widely used approach involves the use of pre-functionalized furan rings, such as 1-(5-bromo-2-furyl)ethanone. This intermediate serves as a versatile building block for introducing the benzyl group through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org In this context, 1-(5-bromo-2-furyl)ethanone can be coupled with a benzylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base to yield this compound. nih.govekb.eg The reaction generally exhibits high functional group tolerance and provides good to excellent yields. nih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent (in this case, benzylmagnesium halide) and an organic halide (1-(5-bromo-2-furyl)ethanone) in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method offers an alternative to the Suzuki coupling for forging the crucial carbon-carbon bond between the furan and benzyl moieties.

The use of 1-(5-bromo-2-furyl)ethanone as a precursor offers a strategic advantage by allowing for the late-stage introduction of the benzyl group, which can be beneficial when dealing with complex or sensitive substrates.

Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Betti Reaction Modifications, Mannich Reactions)

Condensation reactions provide another avenue for the synthesis of functionalized furanones. While direct application to this compound might be less common, the principles of these reactions are relevant to the formation of analogous structures.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. lscollege.ac.in Furan and its derivatives can act as the active hydrogen component due to their electron-rich nature. lscollege.ac.in Modifications of the Mannich reaction, such as the vinylogous Mannich reaction, have been successfully applied to functionalize furans, leading to the formation of aminoalkyl-substituted furanones. researchgate.netnih.govacs.org

Betti Reaction: The Betti reaction is a multicomponent reaction that typically involves the condensation of a phenol, an aldehyde, and an amine to form aminobenzylnaphthols. researchgate.netnih.gov While the classic Betti reaction does not directly produce furanones, its principles of forming carbon-carbon and carbon-nitrogen bonds through condensation can be adapted. Modified Betti reactions or "Betti-type" reactions could potentially be developed for the synthesis of furan-containing compounds. researchgate.netresearchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and related compounds. Various catalytic systems, including transition metals, organocatalysts, and heterogeneous catalysts, have been explored.

Transition Metal Catalysis (e.g., Palladium, Copper)

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions for the synthesis of substituted furans. mdpi.comresearchgate.netdokumen.pub As mentioned in section 2.2.2, Suzuki-Miyaura and Kumada couplings, both frequently catalyzed by palladium, are key methods for preparing this compound from halogenated furan precursors. nih.govekb.eg Palladium catalysts like PdCl₂(dppf)·CH₂Cl₂ have been shown to be effective in these transformations. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols offers a route to functionalized 2-benzyl benzofurans, a related class of compounds. researchgate.netorganic-chemistry.org

Copper Catalysis: Copper catalysts are also valuable in furan synthesis. mdpi.com They can be used in coupling reactions and in the construction of the furan ring itself. For example, copper(I) iodide (CuI) has been used in the annulation of 1,3-dicarbonyl compounds to form trisubstituted furans. mdpi.com While direct copper-catalyzed synthesis of this compound is less documented, copper's role in related furan syntheses suggests its potential applicability.

The choice of transition metal catalyst and ligands is crucial for achieving high yields and selectivity in these reactions.

Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of furanone synthesis, organocatalysts have been employed in asymmetric Mannich reactions to produce chiral aminoalkyl-substituted butenolides. nih.gov Proline and its derivatives are common organocatalysts for such transformations. lscollege.ac.in While the direct synthesis of this compound using organocatalysis is not extensively reported, the principles of activating substrates and controlling stereochemistry are applicable to the synthesis of chiral furanone analogs.

Heterogeneous Catalysis (e.g., Zeolite Catalysts)

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions. researchgate.net In the context of furan synthesis, zeolites and other solid acids have been investigated, particularly for Friedel-Crafts acylation reactions. benthamdirect.comresearchgate.netingentaconnect.com

Zeolite Catalysts: Zeolites such as H-Y and H-beta have demonstrated activity in the acylation of aromatic compounds, including furan derivatives. researchgate.net Their shape-selective properties can influence the regioselectivity of the acylation. nih.gov For instance, the acylation of 2-methylbenzofuran (B1664563) over a Y zeolite has been studied. researchgate.net The use of hierarchical nano-ZSM-5 zeolites has also been explored for the synthesis of furans. rsc.org Mesoporous zeolites are also gaining attention due to their improved diffusion properties. mdpi.com

A notable development is the use of a heterogeneous catalyst couple, aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and Mg(OH)₂, for the direct Friedel-Crafts acylation of furan with carboxylic acids under mild conditions. benthamdirect.comresearchgate.netingentaconnect.com This system has shown good to excellent yields for the production of 2-furyl-alkylketones. benthamdirect.comresearchgate.net

The application of heterogeneous catalysis in the synthesis of this compound holds promise for developing more sustainable and environmentally friendly synthetic routes.

Data Tables

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Entry | Benzyl Halide | Aryltrifluoroborate | Base | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | Cs₂CO₃ | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O (10:1) | 77 | High |

| 2 | Benzyl bromide | Various | Cs₂CO₃ | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O (10:1) | 77 | Good |

| 3 | Benzyl chloride | Various | Cs₂CO₃ | Pd(OAc)₂ / SPhos | CPME/H₂O (10:1) | 90 | Moderate |

Source: Adapted from research on Suzuki-Miyaura cross-coupling reactions of benzyl halides. nih.gov

Table 2: Heterogeneous Catalysis for Furan Acylation

| Catalyst System | Furan Substrate | Acylating Agent | Conditions | Product | Yield |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Furan | Carboxylic Acids | Solvent-free, 0°C | 2-Furyl-alkylketones | Good to Excellent |

| H-Y Zeolite | Anisole | Acetic Anhydride | Microwave irradiation | p-Acylanisole | Good |

| H-beta Zeolite | Anisole | Acetic Anhydride | Not specified | p-Acylanisole | Moderate |

Source: Compiled from studies on heterogeneous Friedel-Crafts acylation. benthamdirect.comresearchgate.netresearchgate.netingentaconnect.com

Green Chemistry Principles Applied to the Synthesis of Furan-Based Ethanones

The application of green chemistry principles to the synthesis of furan-based ethanones and analogous furanones is a burgeoning area of research, driven by the need for more sustainable and environmentally benign chemical processes. frontiersin.orguliege.be This section explores various green strategies that have been developed, focusing on the use of renewable feedstocks, alternative reaction media, and innovative catalytic systems.

A significant focus within green chemistry is the utilization of biomass-derived starting materials. frontiersin.orgnih.gov Furan compounds themselves are often derived from carbohydrates, making them attractive renewable platform chemicals. frontiersin.org For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, can be produced from the dehydration of sugars. uliege.benih.gov This renewable sourcing inherently aligns with the first principle of green chemistry, which emphasizes the use of renewable feedstocks. uliege.be

The development of environmentally friendly catalytic techniques is another cornerstone of green chemistry in furanone synthesis. frontiersin.org Biocatalysis, in particular, has emerged as a powerful tool, offering mild reaction conditions and high selectivity, thereby minimizing the formation of byproducts. frontiersin.orgnih.gov Enzymes and whole-cell systems are being explored for the synthesis of various furan derivatives. nih.govacs.org For example, lipase-catalyzed oligomerization has been successfully used to produce furan-based oligomer diols in a solvent-free process. acs.org Additionally, biocatalytic methods have been developed for the conversion of furan aldehydes to furan alcohols, a key transformation in the synthesis of more complex furan derivatives. nih.gov

The use of alternative solvents is another critical aspect of greening the synthesis of furan-based compounds. Ionic liquids (ILs) have garnered significant attention as "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netthieme-connect.com They can act as both the solvent and, in some cases, the catalyst, streamlining the reaction process. researchgate.net For instance, 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([MIM]HSO4) has been shown to be an effective ionic liquid for the production of furan compounds from rice straw without the need for additional metal catalysts. researchgate.net Research has also demonstrated the use of ionic liquids in the oxidation of furans to hydroxybutenolides, key intermediates in the synthesis of various natural products. thieme-connect.com Two-phase systems, incorporating an acidic aqueous phase with a sulfonic acid-functionalized ionic liquid and a furan phase, have been developed to enhance the yield of condensation products while suppressing polymer formation. rsc.org

Microwave-assisted synthesis represents another green approach that can significantly reduce reaction times and energy consumption. arkat-usa.orgrsc.org This technique has been applied to various reactions in furan chemistry, including the Sonogashira coupling for the synthesis of complex benzofuran (B130515) derivatives and multicomponent reactions to produce β-keto thioethers and furan derivatives. arkat-usa.orgrsc.org

The table below summarizes some of the green chemistry approaches applied to the synthesis of furan-based compounds, highlighting the diversity of strategies being employed to make these processes more sustainable.

| Green Chemistry Approach | Specific Method/Catalyst | Substrate/Reactants | Product | Key Advantages |

| Biocatalysis | Lipase-catalyzed polycondensation | Dimethyl furan-2,5-dicarboxylate (B1257723) and 1,4-cyclohexanedimethanol | α,ω-telechelic oligofuranoate diols | Solvent-free, high yield (95%), recyclable catalyst. acs.org |

| Biocatalysis | Amidase (MmH) and aminotransferase (ATA117) | Chitin-derived furan compounds | 2-Acetyl-4-aminofuran and (R)-3A5AEF | High biosynthesis efficiency compared to chemical methods, use of renewable chitin (B13524) resources. acs.org |

| Ionic Liquids | 1-Methylimidazolium hydrogen sulfate ([MIM]HSO4) | Rice straw | 5-Hydroxymethylfurfural and furfural | No additional catalyst needed, high solubility of reactants. researchgate.net |

| Ionic Liquids | 1-Butyl-3-methylimidazolium methyl sulfate ([Bmim][MSO4]) | D-glucal | Chiral butenolide | Replacement of toxic volatile organic solvents. thieme-connect.com |

| Ionic Liquids | –SO3H functionalized ionic liquid in a two-phase system | Furfural and furan | Tri(furyl)methane | Suppresses polymer formation, high yield (84%), catalyst recyclability. rsc.org |

| Microwave-Assisted Synthesis | Pd-Cu catalyzed Sonogashira coupling | (2-butyl-5-nitrobenzo[b]furan-3-yl) triflate and terminal alkynes | (2-butyl-5-nitrobenzo[b]furan-3-yl)[4-(substituted ethynyl)phenyl]methanones | Rapid synthesis (5-10 min), reduced side-product formation. arkat-usa.org |

| Microwave-Assisted Synthesis | Acetic acid medium | Arylglyoxal, cyclic 1,3-dicarbonyls, and thiols | β-keto thioethers and tetra-substituted furans | Rapid three-component reaction. rsc.org |

| Natural Catalysts | Lemon juice | Dialkyl acetylenedicarboxylates, amines, and aldehydes | Furan-2-one and pyrrol-2-one derivatives | Cost-effective, environmentally benign, high yields. researchgate.net |

| Heterogeneous Catalysis | Palladium on humin-derived activated carbon (Pd/HAC) | 2-Furanone | γ-Butyrolactone (GBL) | Recyclable catalyst, high-yielding synthesis from a renewable source. rsc.org |

| Photocatalysis | Photoactive microgels | 2-Furoic acid | 5-Hydroxy-2(5H)-furanone | Light-driven, use of solar energy, recyclable catalyst, aqueous medium. mdpi.com |

Chemical Reactivity and Transformation Studies of 1 5 Benzyl 2 Furyl Ethanone

Reactivity at the Ethanone (B97240) Moiety

The ethanone group, an acetyl substituent, is a key site for a variety of chemical transformations. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a range of nucleophilic additions, condensations, and functionalization reactions.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

The electrophilic carbonyl carbon of the ethanone moiety is susceptible to attack by nucleophiles. This includes hydride reagents and organometallic compounds, leading to the formation of alcohols.

Hydride Reductions: The reduction of the ketone in 2-acylfurans to a secondary alcohol can be achieved using various hydride-donating reagents. While specific studies on 1-(5-Benzyl-2-furyl)ethanone are not detailed in the reviewed literature, the general principles of ketone reduction are applicable. Reagents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents are commonly used for this transformation due to their selectivity for aldehydes and ketones over other functional groups.

Organometallic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the carbonyl group of ketones to form tertiary alcohols. The reaction of a 2-acetylfuran (B1664036) derivative with an organometallic reagent would introduce a new alkyl or aryl group, expanding the carbon skeleton. The application of the method of continuous variations (Job's method) is often used to study problems of interest to organometallic chemists. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions on 2-Acetylfuran Analogs This table is representative of reactions on similar substrates, as specific data for this compound was not available in the cited literature.

| Reaction Type | Reagent | Product Type | General Reference |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | General Knowledge |

| Organometallic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | researchgate.net |

Condensation and Cyclization Reactions (e.g., Knoevenagel, Wittig, Aldol)

The carbonyl group and the acidic α-protons of the ethanone moiety enable participation in various condensation and cyclization reactions, which are fundamental for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base. mdpi.comdcu.ie The reaction is driven by the acidity of the methylene protons flanked by two electron-withdrawing groups. dcu.ievaia.com While direct examples with this compound are not specified, 2-acetylfuran is known to condense with compounds like ferrocene (B1249389) carboxaldehyde to produce chalcone-type structures, which can further react to form pyrazolines. biomedpharmajournal.org The Knoevenagel condensation provides a route to α,β-unsaturated compounds. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comdalalinstitute.com The reaction proceeds via a [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate, which then collapses to yield an alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.comchemistrysteps.com This reaction can be applied to 2-acetylfuran derivatives to introduce a variety of substituted vinyl groups in place of the carbonyl oxygen. Generally, non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. nrochemistry.com

Aldol (B89426) Condensation: The aldol condensation occurs between two carbonyl compounds, one of which forms an enolate that acts as a nucleophile. pressbooks.pub 2-Acetylfuran can participate in domino reactions that begin with an Aldol condensation. For instance, a reaction between benzaldehydes, 2-acetylfuran, and sodium sulfide (B99878) has been developed to synthesize tetrahydrothiopyran (B43164) derivatives through a proposed Aldol/double Michael addition/Aldol (AMMA) cascade. acs.org This demonstrates the capability of the acetylfuran moiety to generate an enolate and participate in complex cyclizations.

Table 2: Condensation and Cyclization Reactions Involving 2-Acetylfuran Analogs

| Reaction | Reactant Partner | Key Intermediate/Product | Reference |

|---|---|---|---|

| Aldol-type Condensation | Ferrocene Carboxaldehyde | Chalcone-like compound | biomedpharmajournal.org |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Substituted alkene | dalalinstitute.comchemistrysteps.comnrochemistry.com |

| Domino Reaction (Aldol initiated) | Benzaldehyde, Sodium Sulfide | Tetrahydrothiopyran derivative | acs.org |

α-Functionalization and Halogenation Reactions

The methyl group adjacent to the carbonyl (the α-position) is activated for various functionalization reactions, most notably halogenation, due to the ability to form a stable enol or enolate intermediate.

α-Halogenation: The α-protons of the acetyl group are acidic and can be readily substituted with halogens under appropriate conditions. The direct α-halogenation of aryl ketones is a common transformation. mdpi.com Monobromination of 2-acetylfuran at the α-position is a known reaction, producing 2-bromo-1-(2-furanyl)ethanone, which is a versatile intermediate for synthesizing other heterocyclic systems like imidazoline (B1206853) 3-oxides. arkat-usa.org Similarly, α-iodination of aromatic and heterocyclic ketones can be achieved efficiently using reagents like copper(II) oxide and iodine in methanol, which offers a neutral and high-yielding method. organic-chemistry.orgorganic-chemistry.org These α-haloketones are valuable synthetic precursors.

Table 3: α-Halogenation of 2-Acetylfuran

| Halogenating Agent | Solvent/Catalyst | Product | Reference |

|---|---|---|---|

| Bromine (Br₂) | Not specified | 2-Bromo-1-(2-furanyl)ethanone | arkat-usa.org |

| Iodine (I₂) / Copper(II) Oxide (CuO) | Methanol | 2-Iodo-1-(aryl/heteroaryl)ethanone | organic-chemistry.orgorganic-chemistry.org |

Reactivity of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its stability is lower than that of benzene (B151609), and it can undergo ring-opening or rearrangement reactions, particularly under acidic conditions. pharmaguideline.comwikipedia.org

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

Furan is significantly more reactive than benzene towards electrophiles, with substitution preferentially occurring at the C2 (α) position. wikipedia.orguobasrah.edu.iq In this compound, both α-positions (C2 and C5) are already substituted. Therefore, any further electrophilic substitution is expected to occur at one of the less reactive β-positions (C3 or C4). uobasrah.edu.iq

The directing influence of the existing substituents must be considered. The acetyl group at C2 is a deactivating, meta-directing group (directing to C4). The benzyl (B1604629) group at C5 is a weakly activating, ortho-, para-directing group (directing to C3). The outcome of an EAS reaction would depend on the balance of these effects and the reaction conditions.

Nitration: The nitration of furan requires mild conditions to avoid decomposition. pharmaguideline.comijabbr.com Using acetyl nitrate (B79036) at low temperatures is a common method. ijabbr.com For 2,5-disubstituted furans, nitration typically occurs at a vacant β-position. uobasrah.edu.iqsemanticscholar.org Given the directing effects in the target molecule, nitration could potentially yield a mixture of 3-nitro and 4-nitro derivatives.

Ring-Opening and Rearrangement Reactions (e.g., in presence of Lewis acids)

The furan ring is sensitive to strong acids and can undergo irreversible ring-opening or rearrangement. pharmaguideline.com This reactivity is influenced by the substituents on the ring. rsc.orgresearchgate.net

Studies on 2-acylfuran oxime derivatives have shown that they undergo solvolysis and rearrangement in alcoholic solutions, leading to open-chain keto-acetal products. publish.csiro.au Lewis acids like BF₃·OEt₂ can catalyze the ring-opening of related heterocyclic systems like oxetanes to form polysubstituted furans. thieme-connect.com Research on other furan derivatives shows that Brønsted acids can also catalyze a ring-opening and subsequent recyclization sequence to form different, more highly substituted furans. nih.gov The presence of the acetyl group generally imparts some stability against acid-catalyzed polymerization, but under forcing conditions or with potent Lewis acids, transformation of the furan ring is a likely outcome. pharmaguideline.comresearchgate.netacs.org

Table 4: Reactivity of the Furan Ring

| Reaction Type | Reagents/Conditions | General Outcome | Reference |

|---|---|---|---|

| Electrophilic Nitration | Acetyl Nitrate, low temp. | Substitution at C3 or C4 position | uobasrah.edu.iqijabbr.comsemanticscholar.org |

| Acid-Catalyzed Solvolysis/Rearrangement | Alcohol, Acid Catalyst | Ring-opened products (e.g., diketones, esters) | publish.csiro.au |

| Acid-Catalyzed Ring Transformation | Brønsted or Lewis Acids | Rearranged/recyclized furan derivatives | thieme-connect.comnih.gov |

Cycloaddition Reactions of the Furan Diene System

The furan ring in this compound possesses a conjugated diene system, making it theoretically capable of participating in cycloaddition reactions, most notably the Diels-Alder reaction. However, the reactivity of the furan diene is significantly influenced by the electronic nature of its substituents. In this specific molecule, the acetyl group at the C2 position acts as a potent electron-withdrawing group.

This deactivation has been a subject of study for various 2-acylfurans. Generally, furan and its derivatives with electron-donating substituents readily act as dienes in normal electron demand Diels-Alder reactions. Conversely, the presence of an electron-withdrawing group, such as the acetyl group in this compound, diminishes the electron density of the furan ring, thereby reducing its reactivity toward typical electron-deficient dienophiles. nih.gov Studies have shown that α-acylfurans, like 2-acetylfuran, are very poor dienophiles in reactions with dienes such as isoprene. conicet.gov.ar

Despite this inherent low reactivity, cycloadditions are not entirely precluded. They can often be achieved under more forcing conditions, such as high temperature or pressure, or by using highly reactive dienophiles. For instance, domino reactions between 2-acylfurans and potent dienophiles like diethyl azodicarboxylate have been reported to proceed, leading to complex adducts. rsc.org The reaction pathway can involve an initial [4+2] cycloaddition, followed by subsequent isomerizations. rsc.org

Another strategy to modulate reactivity involves the concept of "push-pull" substitution, where both an electron-donating and an electron-withdrawing group are present on the furan ring. This pattern reduces the aromaticity of the furan and enhances its character as a diene, facilitating cycloaddition reactions even under milder conditions. nih.gov While this compound itself does not fit this pattern, this principle highlights a potential pathway for synthetic modification to enhance its cycloaddition reactivity.

The table below summarizes the expected reactivity of the furan diene system in this compound in cycloaddition reactions based on findings for analogous 2-acylfurans.

| Dienophile Type | Expected Reactivity | Conditions | Potential Products | Citation |

| Maleic Anhydride (B1165640) | Low | High Temperature/Pressure | Exo/Endo Cycloadducts | nih.gov |

| Isoprene | Very Low | Forcing Conditions | Cycloadducts | conicet.gov.ar |

| Diethyl Azodicarboxylate | Moderate | Thermal | Domino Reaction Products | rsc.org |

| Benzyne (B1209423) | Moderate to High | Standard Generation | 1:1 Cycloadducts | rsc.org |

Reactivity of the Benzyl Substituent

The benzyl substituent offers additional sites for chemical transformations, distinct from the furan ring system. These include the benzylic methylene bridge and the peripheral phenyl ring.

Functionalization of the Benzylic Methylene Group

The benzylic methylene (-CH₂) group is activated by the adjacent phenyl ring, making it susceptible to a variety of functionalization reactions. The C-H bonds at this position are weaker than typical alkane C-H bonds and can be targeted by radical, oxidative, or deprotonation-alkylation strategies.

Oxidation: The benzylic position can be oxidized to a carbonyl group (ketone) using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) or chromic acid would likely also affect the furan ring. However, milder and more selective methods could potentially achieve this transformation.

Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), is a classic method for selectively brominating the benzylic position. uci.edu This would yield 1-(5-(bromo(phenyl)methyl)-2-furyl)ethanone, a versatile intermediate for subsequent nucleophilic substitution reactions.

Deprotonation and Alkylation: The benzylic protons are weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a bulky amide base like lithium diisopropylamide (LDA), to form a resonance-stabilized benzylic carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce new substituents at the benzylic carbon. This approach has been used in the stereospecific intramolecular arylation of lithiated ureas containing benzyl groups. acs.org

The table below outlines potential reactions for the functionalization of the benzylic methylene group.

| Reaction Type | Reagent(s) | Expected Product | Citation |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN/hν | 1-(5-(Bromo(phenyl)methyl)-2-furyl)ethanone | uci.edu |

| Oxidation | Selective Oxidizing Agent (e.g., MnO₂) | 1-(5-Benzoyl-2-furyl)ethanone | N/A |

| Deprotonation/Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (E+) | 1-(5-(Alkyl/functionalized phenylmethyl)-2-furyl)ethanone | acs.org |

Electrophilic/Nucleophilic Aromatic Substitution on the Benzyl Phenyl Ring

Electrophilic Aromatic Substitution (EAS): The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The substituent attached to the ring is an alkyl-type group, specifically a -(CH₂)-[5-(2-acetyl)furyl] moiety. Alkyl groups are known to be activating and ortho, para-directing for EAS. uci.edumasterorganicchemistry.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to introduce a new substituent primarily at the ortho and para positions of the phenyl ring. The steric bulk of the furan-containing substituent might favor substitution at the less hindered para position. The reaction conditions must be chosen carefully to avoid unwanted side reactions on the electron-rich and acid-sensitive furan ring. pharmaguideline.com

Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution on the unsubstituted phenyl ring of the benzyl group is generally not feasible. masterorganicchemistry.com NAS reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards nucleophilic attack. rsc.orgdoubtnut.com The benzyl group in this compound lacks such activation. Consequently, reactions with common nucleophiles under standard conditions are not expected to result in substitution on the phenyl ring. Alternative mechanisms like the benzyne pathway require extremely strong bases and harsh conditions, which would likely decompose the furan moiety. masterorganicchemistry.com

The directing influence for EAS on the benzyl phenyl ring is summarized below.

| Reaction Type | Reagent(s) | Directing Effect of Benzyl Substituent | Major Product(s) | Citation |

| Nitration | HNO₃, H₂SO₄ | ortho, para-directing | 1-(5-((2-Nitrophenyl)methyl)-2-furyl)ethanone and 1-(5-((4-Nitrophenyl)methyl)-2-furyl)ethanone | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | ortho, para-directing | 1-(5-((2-Bromophenyl)methyl)-2-furyl)ethanone and 1-(5-((4-Bromophenyl)methyl)-2-furyl)ethanone | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para-directing | 1-(5-((4-Acylphenyl)methyl)-2-furyl)ethanone (para favored) | uci.edu |

Mechanistic Investigations of Reactions Involving 1 5 Benzyl 2 Furyl Ethanone

Elucidation of Reaction Pathways and Catalytic Cycles

The elucidation of reaction pathways for transformations involving 1-(5-benzyl-2-furyl)ethanone often involves a combination of experimental studies and computational modeling. A common reaction type for this class of compounds is cross-coupling reactions, such as palladium-catalyzed dehydrogenative Heck reactions. mdpi.com While specific studies on this compound are not extensively documented, the general mechanism for such reactions provides a strong framework for understanding its reactivity.

One proposed catalytic cycle for a palladium-catalyzed reaction involves the activation of the heteroarene (the furan (B31954) ring). mdpi.com This process is followed by the coordination of an alkene, insertion, and subsequent β-hydride elimination to yield the final product and regenerate the active palladium catalyst. mdpi.com Another potential pathway involves the initial coordination of the alkene to the palladium center, which activates it for nucleophilic attack by the furan ring. mdpi.com

In the context of cyclization reactions, such as those induced by a base, the mechanism can involve the formation of carbanions. For instance, in reactions of related benzyl (B1604629) alkynyl sulfones, a base can induce cyclization, with the reaction's efficiency being influenced by steric factors. uoguelph.ca A similar base-induced intramolecular reaction could be envisioned for derivatives of this compound.

Furthermore, multicomponent reactions involving furan derivatives often proceed through a series of steps that can be influenced by the choice of catalyst and reaction conditions. beilstein-journals.org For example, the synthesis of furyl-containing triarylmethanes via Rh(I)-catalyzed coupling of conjugated enynones with arylboronic acids demonstrates a catalytic cycle that can be adapted to understand reactions of this compound. acs.org

| Reaction Type | Proposed General Mechanistic Steps | Key Influencing Factors |

| Palladium-Catalyzed Cross-Coupling | Arene activation, alkene coordination, insertion, β-hydride elimination | Catalyst, ligand, oxidant, solvent |

| Base-Induced Cyclization | Deprotonation, carbanion formation, intramolecular attack, cyclization | Base strength, steric hindrance, solvent |

| Multicomponent Reactions | Sequential bond formations, often catalyzed | Catalyst choice, reaction temperature, reactant concentrations |

Identification and Characterization of Reaction Intermediates (e.g., Metal-Carbene Intermediates)

The direct observation and characterization of reaction intermediates are challenging due to their transient nature. However, their existence is often inferred from spectroscopic data, trapping experiments, and computational studies. In metal-catalyzed reactions, various intermediates involving the metallic center are proposed.

For instance, in palladium-catalyzed reactions, η2-palladium complexes are hypothesized as intermediates where the alkene is coordinated to the metal center. mdpi.com In reactions involving diazo compounds, the formation of metal-carbene intermediates is a common feature. While not directly involving this compound, studies on the insertion reaction of diazoesters with aldehydes catalyzed by chiral oxazaborolidine highlight the role of coordination intermediates and their subsequent transformations. acs.org

In Friedel-Crafts type reactions, which can be used to synthesize or modify furan derivatives, carbocationic intermediates are central to the mechanism. The stability of these intermediates, influenced by the substituents on the furan ring, dictates the regiochemical outcome of the reaction.

| Reaction Type | Plausible Intermediate | Method of Investigation |

| Palladium-Catalyzed Reactions | η2-palladium complex, palladacycle | ESI-MS, NMR spectroscopy, computational modeling |

| Reactions with Diazo Compounds | Metal-carbene complex | Spectroscopic analysis, trapping experiments |

| Friedel-Crafts Reactions | Acylium ion, carbocationic sigma complex | Kinetic studies, isolation of byproducts |

Transition State Analysis and Energy Landscapes

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in analyzing transition states and mapping out the energy landscapes of reactions involving furan derivatives. These studies provide valuable information on activation energies, reaction kinetics, and the thermodynamic stability of intermediates and products.

For example, in the asymmetric insertion reaction of a diazoester with an aldehyde, DFT calculations have been used to determine the energy barriers for different stereoselective pathways. acs.org The calculations revealed that the carbon-carbon bond formation step is the stereoselectivity-determining step, with the preference for a particular stereoisomer being attributed to lower energy transition states arising from favorable non-covalent interactions like CH-π interactions and reduced steric repulsion. acs.org

Similarly, for acyl transfer reactions of furoate esters, kinetic studies combined with theoretical calculations help in elucidating the transition state structure. mdpi.com The magnitude of parameters like the Brønsted-type coefficient (βnuc) can indicate the degree of bond formation in the transition state. mdpi.com Such analyses suggest that for certain nucleophiles, the reaction proceeds through a concerted mechanism or a stepwise mechanism with a rate-determining nucleophilic attack. mdpi.com

Studies on Regioselectivity and Stereoselectivity Control

Controlling regioselectivity and stereoselectivity is a paramount goal in organic synthesis. For reactions involving this compound, the substitution pattern on the furan ring significantly influences the outcome.

Regioselectivity: In electrophilic substitution reactions on the furan ring, the position of attack is directed by the electronic properties of the existing substituents. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the 4-position. Conversely, the benzyl group at the 5-position is weakly activating. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity. For instance, in multicomponent reactions leading to tetrasubstituted pyrazoles, high regioselectivity has been achieved, with the proposed mechanism involving the formation of an enolate and a nitrilimine, followed by a 1,3-dipolar cycloaddition. mdpi.com

Stereoselectivity: The control of stereoselectivity is often achieved using chiral catalysts or auxiliaries. In the context of reductions of the ketone moiety in this compound, chiral reducing agents or catalysts can lead to the formation of one enantiomer of the corresponding alcohol in excess. Asymmetric hydrogenation of related furyl ketones using Noyori-type catalysts is a well-established method for producing chiral furyl alcohols with high enantiomeric excess. researchgate.net Theoretical studies on similar systems have shown that the stereochemical outcome is determined in the C-C bond-forming step, with the catalyst creating a chiral environment that favors one transition state over the other. acs.org

| Selectivity Type | Controlling Factors | Example Strategy |

| Regioselectivity | Electronic effects of substituents, steric hindrance, directing groups | Use of directing groups, optimization of reaction conditions (e.g., Lewis acid in Friedel-Crafts) |

| Stereoselectivity | Chiral catalysts, chiral auxiliaries, substrate control | Asymmetric hydrogenation, use of chiral ligands in metal catalysis |

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to investigating the properties of a molecule from first principles.

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions, Fukui Functions)

Analysis of the electronic structure reveals key details about molecular reactivity and spectroscopic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, calculations would map the distribution of these orbitals. It is expected that the HOMO would be located over the electron-rich furan and benzyl rings, while the LUMO would be concentrated on the electron-withdrawing acetyl group.

Fukui functions are used within DFT to predict which sites in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net These calculations would identify specific atoms on the furan, benzyl, or acetyl moieties that are most likely to participate in reactions.

Interactive Table: Hypothetical Frontier Orbital Energies No specific data found in search results. The following table is a hypothetical representation.

| Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | LUMO - HOMO |

Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. acs.orgacs.org Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution. Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons. researchgate.net

Calculations for these indices would allow for a quantitative comparison of this compound's reactivity with other related compounds. acs.org

Interactive Table: Hypothetical Global Reactivity Descriptors No specific data found in search results. The following table is a hypothetical representation.

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | IP | - |

| Electron Affinity | EA | - |

| Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Electrophilicity Index | ω | - |

Computational Studies on Reaction Mechanisms and Catalysis

Computational chemistry is widely used to elucidate the step-by-step mechanisms of chemical reactions, including those involving catalysis. rsc.org This involves mapping the entire reaction pathway from reactants to products, including the identification of transition states and intermediates. acs.org

Computational Prediction of Reaction Barriers and Rate Constants

By calculating the energies of reactants, transition states, and products, the energy barriers (activation energies) for a reaction can be determined. acs.org Lower energy barriers correspond to faster reactions. These barriers are essential for predicting reaction outcomes and understanding selectivity. acs.orgacs.org For instance, computational studies could predict the energy barrier for a nucleophilic attack on the carbonyl carbon of this compound, providing a quantitative estimate of its reaction rate constant under specific conditions. vulcanchem.com

Theoretical and Computational Chemistry Studies on 1 5 Benzyl 2 Furyl Ethanone

In Silico Optimization of Reaction Conditions

The synthesis of 1-(5-benzyl-2-furyl)ethanone, typically achieved through a Friedel-Crafts acylation of 2-benzylfuran (B12535769), presents a classic case for the application of computational chemistry to optimize reaction conditions. The inherent sensitivity of the furan (B31954) ring to strong acids and polymerization necessitates a carefully controlled environment. stackexchange.com In silico, or computational, approaches allow for the predictive modeling of reaction pathways, thereby minimizing the need for extensive, and often costly, empirical experimentation.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanistic nuances of the acylation process. These studies can model the reaction in the presence of various Lewis acid catalysts and solvents to predict the most favorable conditions for achieving high yield and selectivity. acs.orgresearchgate.net The primary goal of such in silico optimization is to identify a set of reaction parameters that lower the activation energy of the desired reaction pathway while simultaneously increasing the energy barriers for competing side reactions.

A hypothetical in silico study for the synthesis of this compound from 2-benzylfuran and an acylating agent like acetyl chloride or acetic anhydride (B1165640) would systematically investigate several key variables. These include the choice of Lewis acid catalyst, the solvent, and the reaction temperature. Computational models can calculate the energy profiles for the formation of the acylium ion, the subsequent electrophilic attack on the furan ring, and the final deprotonation step. acs.org

For instance, the choice of the Lewis acid is critical. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can also promote the degradation of the furan moiety. stackexchange.com Milder Lewis acids, such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂), might offer a better balance between reactivity and substrate stability. stackexchange.comscielo.br DFT calculations can quantify the interaction between the Lewis acid and the acylating agent, predicting the ease of acylium ion formation and its subsequent reactivity. acs.org

The solvent effect is another crucial parameter that can be effectively modeled. pku.edu.cn Solvents with different polarities can stabilize or destabilize transition states and intermediates to varying degrees, thereby influencing the reaction rate and selectivity. acs.org For example, a polar aprotic solvent might be predicted to better solvate the charged intermediates in the reaction, potentially leading to a more efficient process compared to a nonpolar solvent.

The outcomes of such an in silico study are typically presented in a data table that correlates the different computational setups with predicted energetic parameters and, by extension, reaction efficiencies.

Table 1: Hypothetical DFT Calculation Results for the Acylation of 2-Benzylfuran

| Entry | Lewis Acid Catalyst | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Relative Yield (%) |

| 1 | AlCl₃ | Carbon Disulfide | 15.2 | 75 (with significant side products) |

| 2 | AlCl₃ | Nitrobenzene | 14.5 | 85 |

| 3 | BF₃·OEt₂ | Dichloromethane | 18.7 | 92 |

| 4 | ZnCl₂ | 1,2-Dichloroethane | 20.1 | 88 |

| 5 | Fe(OTf)₃ | Nitromethane (B149229) | 17.5 | 95 |

This table is a hypothetical representation of potential in silico findings and is for illustrative purposes only. The predicted relative yields are inferred from the calculated activation energies, where a lower activation energy generally corresponds to a higher reaction rate and yield.

Based on the hypothetical data presented, the combination of an iron(III) triflate catalyst in nitromethane (Entry 5) would be predicted as the most promising condition for the synthesis of this compound, offering a low activation energy and consequently a high predicted yield. These theoretical predictions would then serve as a highly informed starting point for targeted laboratory experiments, significantly accelerating the process of reaction optimization.

Synthetic Utility of 1 5 Benzyl 2 Furyl Ethanone As a Chemical Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the furan (B31954) ring and the acetyl group in 1-(5-Benzyl-2-furyl)ethanone makes it an ideal precursor for synthesizing complex heterocyclic compounds. The acetyl group's α-protons are acidic and its carbonyl carbon is electrophilic, while the furan ring can participate in various cycloaddition and substitution reactions. This allows for the strategic construction of new rings fused to or substituted on the furan core. nou.edu.ng

Annulation Reactions for Fused Ring Systems

Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for generating complex polycyclic molecules. This compound is a suitable substrate for such transformations, leading to the formation of fused heterocyclic systems like benzo[c]furans. thieme-connect.de The general strategy often involves reactions that utilize both the acetyl group and the adjacent C3 position of the furan ring.

One common approach involves the condensation of the enolate of the furan ketone with a suitable dielectrophile. For instance, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of a new six-membered ring fused to the furan core. Although specific examples starting directly from this compound are not prevalent in the reviewed literature, the reactivity patterns of similar 2-acetylfurans suggest its applicability in well-established annulation methodologies. researchgate.net For example, the synthesis of furo[3,2-c]coumarins has been achieved from related furanyl phenols, demonstrating the furan core's capacity for annulation. researchgate.net The synthesis of benzo[c]furans from 1,2-diacylbenzenes through reduction and cyclization is a classic method that highlights how functional groups ortho to each other can be used to construct a fused furan ring. thieme-connect.de

Derivatization to Access Diverse Poly-functionalized Furan Derivatives

The functional groups on this compound allow for extensive derivatization, providing access to a wide range of poly-functionalized furan derivatives. researchgate.netresearchgate.net The acetyl group can be readily transformed into other functionalities, while the furan ring and the benzyl (B1604629) group can undergo various substitution reactions.

The carbonyl group of the acetyl moiety can undergo reduction to an alcohol, which can be further etherified or esterified. researchgate.net It can also react with organometallic reagents to introduce new carbon substituents. The α-methyl group is amenable to condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves versatile intermediates for synthesizing other heterocycles. arabjchem.org

Furthermore, the furan ring itself can be functionalized. Electrophilic substitution reactions, such as nitration or halogenation, typically occur at the C4 position. Palladium-catalyzed cross-coupling reactions, like the Hiyama coupling, can be employed to introduce aryl, alkynyl, or alkyl groups, further diversifying the molecular structure. mdpi.com This functionalization is key to creating libraries of compounds with varied electronic and steric properties.

A study on the Rh(I)-catalyzed coupling of conjugated enynones with arylboronic acids has produced a variety of furyl-containing triarylmethanes. While the specific starting material was 1-(2-methyl-5-(phenyl(p-tolyl)methyl)furan-3-yl)ethanone, the resulting products demonstrate the principle of derivatizing a furan ketone core to generate complex, multi-substituted furan derivatives. acs.org

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 1-(5-Benzyl-2-furyl)ethanone, and how can reaction conditions be optimized? The synthesis typically involves acetylation of the furan ring using acetyl chloride or acetic anhydride, followed by benzylation at the 5-position. Key reagents include Friedel-Crafts catalysts (e.g., AlCl₃) for electrophilic substitution and benzyl halides. Reaction optimization requires careful control of temperature (60–100°C), solvent choice (e.g., dichloromethane for polar aprotic conditions), and stoichiometric ratios to minimize byproducts like diacetylated derivatives .

Advanced: How can solvent polarity and temperature gradients improve regioselectivity during functionalization? Regioselectivity in benzylation is influenced by solvent polarity. For example, non-polar solvents (toluene) favor electrophilic attack at the 5-position due to reduced solvation of the intermediate carbocation. Temperature gradients (e.g., slow heating from 25°C to 80°C) can stabilize transition states, enhancing yield by 15–20%. Computational modeling (DFT) of charge distribution on the furan ring aids in predicting substitution patterns .

Reactivity and Functionalization

Basic: Which reactive sites in this compound are most susceptible to modification? The ethanone carbonyl group is highly electrophilic, enabling nucleophilic additions (e.g., Grignard reagents). The benzyl group at the 5-position undergoes hydrogenolysis (H₂/Pd-C) or oxidation (KMnO₄) to introduce hydroxyl or carboxylic acid functionalities. The furan ring itself participates in Diels-Alder reactions under thermal activation .

Advanced: How do electron-donating/withdrawing substituents affect reactivity in cross-coupling reactions? Electron-withdrawing groups (e.g., nitro) at the benzyl position increase the furan ring’s electrophilicity, accelerating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve stability under basic conditions. Kinetic studies (UV-Vis monitoring) show a 30% rate enhancement with nitro-substituted analogues .

Biological Activity and Mechanism

Basic: What in vitro assays are used to screen this compound for biological activity? Initial screening involves enzyme inhibition assays (e.g., COX-2 or α-glucosidase) at concentrations of 10–100 µM. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize lead compounds .

Advanced: How can molecular docking elucidate interactions with kinase targets? Docking studies (AutoDock Vina) using the compound’s crystal structure (if available) or optimized geometry (DFT) identify binding poses in ATP-binding pockets. Key interactions include hydrogen bonds between the ethanone oxygen and kinase backbone amides, and π-π stacking of the benzyl group with hydrophobic residues. MD simulations (>100 ns) validate stability and binding free energies (MM-PBSA) .

Analytical Characterization

Basic: What spectroscopic techniques are essential for structural confirmation?

- NMR : ¹H NMR (δ 2.5–2.7 ppm for acetyl methyl; δ 6.8–7.2 ppm for furan protons).

- MS : ESI-MS ([M+H]⁺ peak at m/z 214.1) and fragmentation patterns (loss of CO from the ethanone group).

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ .

Advanced: How can hyphenated techniques resolve isomeric impurities? LC-MS/MS with a C18 column (ACN/water gradient) separates isomers based on retention times. High-resolution mass spectrometry (HRMS, <5 ppm error) confirms molecular formulas. X-ray crystallography provides absolute configuration data, critical for chiral derivatives .

Safety and Handling

Basic: What safety protocols are recommended for handling this compound?

- Use PPE (nitrile gloves, safety goggles) and work in a fume hood.

- Avoid inhalation of dust (P261 precaution) and skin contact (P262).

- Store in a cool, dry place away from oxidizers (e.g., KMnO₄) .

Advanced: How to mitigate risks during large-scale hydrogenolysis? Catalytic hydrogenation (H₂/Pd-C) requires explosion-proof equipment and inert gas purging to prevent ignition. Real-time gas monitoring (H₂ sensors) and pressure-controlled reactors (<50 psi) minimize hazards. Waste streams are neutralized with ascorbic acid to deactivate residual catalysts .

Data Interpretation and Contradictions

Advanced: How to address discrepancies in reported biological activities of structural analogues? Contradictory data (e.g., varying IC₅₀ values for chloro vs. bromo derivatives) may arise from assay conditions (e.g., serum concentration affecting compound solubility). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity) can resolve inconsistencies. Substitution patterns (e.g., para vs. meta) should be correlated with logP values to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.